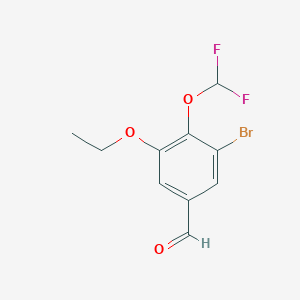

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid

Overview

Description

Scientific Research Applications

Peptide Synthesis and Structural Mimicry

Unnatural amino acids, such as those similar in structure to 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid, have been synthesized to mimic the hydrogen-bonding functionality of peptide β-strands. These amino acids can be incorporated into peptides using standard synthesis techniques, demonstrating potential in studying peptide structures and interactions. For instance, peptides containing unnatural amino acids have shown the ability to form β-sheet-like hydrogen-bonded dimers, offering insights into protein folding and structure-function relationships (Nowick et al., 2000).

Nucleotide Protection for Synthesis

The protection of nucleotides during oligonucleotide synthesis is crucial for achieving high-yield and specific sequences. Compounds structurally related to this compound have been used to protect exocyclic amino groups of nucleosides, showing high selectivity and stability. This application is particularly relevant in the synthesis of oligodeoxyribonucleotides, where the protection group plays a critical role in the efficiency and fidelity of the process (Mishra & Misra, 1986).

Organic Synthesis and Catalysis

Derivatives of this compound have been explored in organic synthesis, demonstrating their versatility in constructing complex molecules. For example, their application in the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling illustrates their potential as intermediates in synthesizing biologically active compounds and materials with unique properties (Shimizu et al., 2009).

Fluorescence and Spectroscopy

The analysis of oligosaccharides and glycopeptides via mass spectrometry benefits from matrices and reagents related to this compound. These compounds can improve the sensitivity and specificity of mass spectrometric analyses, enabling detailed characterization of complex biomolecules and facilitating advancements in glycomics and proteomics (Papac et al., 1996).

Environmental and Biotechnological Applications

The transformation of aromatic acids by microbial species involves pathways that can be influenced by compounds similar to this compound. Research in this area highlights the potential for using such compounds in bioremediation processes, understanding microbial metabolism of aromatic compounds, and developing bio-based production methods for valuable chemicals (Donnelly & Dagley, 1980).

Properties

IUPAC Name |

2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4/c1-15-6-3-5(12)4(8(13)14)2-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVWLHHXAMIXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)

![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)

![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)

![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)